molecular formula C15H13N3O2S B11796688 N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide

N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide

Katalognummer: B11796688
Molekulargewicht: 299.3 g/mol
InChI-Schlüssel: RWTKNSUAEMBVAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide typically involves the reaction of 2-aminobenzothiazole with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis (programmed cell death). Additionally, the compound may interact with DNA and RNA, affecting their synthesis and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide is unique due to its specific combination of the benzothiazole and phenoxyacetamide moieties. This unique structure imparts distinct biological activities and makes it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C15H13N3O2S

Molekulargewicht

299.3 g/mol

IUPAC-Name

N-(2-amino-1,3-benzothiazol-6-yl)-2-phenoxyacetamide

InChI

InChI=1S/C15H13N3O2S/c16-15-18-12-7-6-10(8-13(12)21-15)17-14(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H2,16,18)(H,17,19)

InChI-Schlüssel

RWTKNSUAEMBVAP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.